molecular formula C16H14O6 B154663 Naphthalene-1,2,4-triyl triacetate CAS No. 1785-67-7

Naphthalene-1,2,4-triyl triacetate

Cat. No. B154663
Key on ui cas rn: 1785-67-7
M. Wt: 302.28 g/mol
InChI Key: QJECYGRWVGWSQT-UHFFFAOYSA-N
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Patent
US05091558

Procedure details

A solution of 1,4-naphthoquinone (79 g) in acetic anhydride (200 mL) and boron trifluoride etherate (10 mL) was heated overnight, then cooled to room temperature to give 1,2,4-triacetyloxynaphthalene, m.p. 136°-137° C.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[CH:2]1.C([O:16][C:17](=[O:19])[CH3:18])(=O)C>B(F)(F)F.CCOCC>[C:4]([O:12][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([O:11][C:1](=[O:12])[CH3:2])=[CH:3][C:2]=1[O:16][C:17](=[O:19])[CH3:18])(=[O:11])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
79 g
Type
reactant
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C2=CC=CC=C12)OC(C)=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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